molecular formula C7H8N2O2 B13565777 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione

2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione

Cat. No.: B13565777
M. Wt: 152.15 g/mol
InChI Key: WLZBURLAHRKVPB-UHFFFAOYSA-N
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Description

2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a diazynylidene group and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the diazynylidene group. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclohexane ring through cyclization of appropriate precursors.

    Diazynylidene Introduction: Introduction of the diazynylidene group through reactions involving diazonium salts and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(-lambda5-Diazynylidene)-5-ethylcyclohexane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.

    2-(-lambda5-Diazynylidene)-5-phenylcyclohexane-1,3-dione: Contains a phenyl group, offering different chemical properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-diazo-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C7H8N2O2/c1-4-2-5(10)7(9-8)6(11)3-4/h4H,2-3H2,1H3

InChI Key

WLZBURLAHRKVPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=[N+]=[N-])C(=O)C1

Origin of Product

United States

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